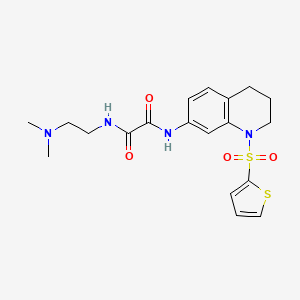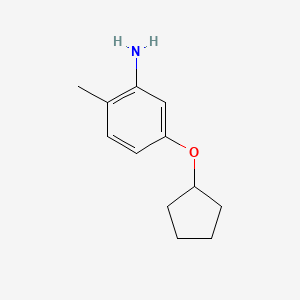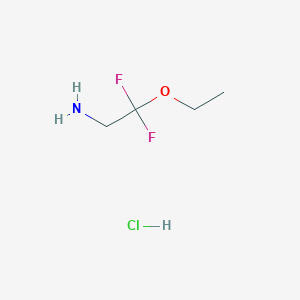
2-Cyclopentylidenepropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopentylidenepropanoic acid is a chemical compound with the molecular formula C8H12O2 and a molecular weight of 140.18 . It is used for research purposes .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Cyclopentylidenepropanoic acid are not detailed in the sources I found. Typically, these properties would include melting point, boiling point, solubility, and stability .Aplicaciones Científicas De Investigación
Chemical Synthesis and Structural Studies
2-Cyclopentylidenepropanoic acid is involved in various chemical syntheses and structural studies. Notably, it's used in the solid-phase synthesis of peptidotriazoles, where it contributes to the formation of [1,2,3]-triazoles through a regiospecific copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides. This reaction is significant for introducing diversely 1,4-substituted [1,2,3]-triazoles into peptide backbones or side chains, demonstrating compatibility with solid-phase peptide synthesis on polar supports (Tornøe, Christensen, & Meldal, 2002).
Zwitterionic Compound Synthesis
In another application, 2-Cyclopentylidenepropanoic acid is used in the synthesis of zwitterionic compounds. An unusual rearrangement following the cyclization of 2-anilino-2-ethoxy-3-oxothiobutanoic acid with aliphatic 1,3- as well as 1,4-diamine leads to the formation of zwitterionic derivatives of 2-hydroxypropanoic acid. With aromatic 1,2-diamines, this method can yield fused heterocyclic systems like pteridine, quinoxaline, and pyrido[2,3-b]pyrazine (Zaleska et al., 2002).
Plant Bioregulation
Cyclanilide, a bioregulator structurally related to 2-Cyclopentylidenepropanoic acid, exhibits growth-related effects on plants, notably apple trees. It primarily stimulates the formation of lateral shoots, enhancing the structural complexity and potentially the yield of the plants (Elfving & Visser, 2005).
Photocatalysis
Moreover, the compound finds use in photocatalysis. Quantum dots, serving as photocatalysts, utilize 2-Cyclopentylidenepropanoic acid derivatives for [2+2] photocycloadditions, a crucial step in synthesizing bioactive molecules with controlled diastereo- and regioselectivity (Jiang et al., 2019).
Copolymer Cyclization Research
Additionally, the compound is instrumental in researching copolymer cyclization, particularly during the thermal oxidative stabilization process of poly(acrylonitrile-co-2-acrylamido-2-methylpropane sulfonic acid) copolymers. This research is significant for optimizing heat treatment conditions for PAN copolymers used as carbon fibers, highlighting the material science application of 2-Cyclopentylidenepropanoic acid (He et al., 2020).
Propiedades
IUPAC Name |
2-cyclopentylidenepropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-6(8(9)10)7-4-2-3-5-7/h2-5H2,1H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWUGOLONOBYVMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1CCCC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopentylidenepropanoic acid | |
CAS RN |
81303-03-9 |
Source


|
| Record name | 2-cyclopentylidenepropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]benzene-1-sulfonamide](/img/structure/B2475143.png)

![2-{[3-(butan-2-yl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide](/img/structure/B2475145.png)
![4-(3-methylbutyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2475146.png)
![Methyl 3-[(3,4-dimethylphenyl){2-[(2-ethylphenyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate](/img/structure/B2475147.png)


![methyl 2-(8-(2-methoxyethyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2475151.png)
![12H-quinoxalino[2,3-b][1,4]benzoxazine](/img/structure/B2475153.png)
![(Z)-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2475155.png)
